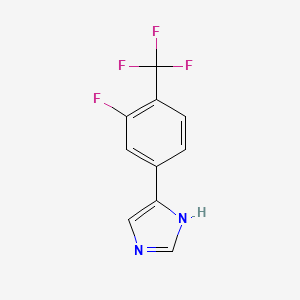
4-(3-Fluoro-4-(trifluoromethyl)phenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-(trifluoromethyl)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the fluoro and trifluoromethyl groups on the phenyl ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-(trifluoromethyl)phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 3-fluoro-4-(trifluoromethyl)benzaldehyde and imidazole.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with imidazole in the presence of a suitable catalyst, such as a Lewis acid or a base, to form the desired imidazole derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place under steady-state conditions, allowing for efficient production and scalability.
化学反応の分析
Types of Reactions
4-(3-Fluoro-4-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines, thiols, and halides are used in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-(3-Fluoro-4-(trifluoromethyl)phenyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(3-Fluoro-4-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity, making it a potent inhibitor or activator of biological processes.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: This compound also contains a trifluoromethyl group and is used in similar applications, such as the synthesis of advanced materials and pharmaceuticals.
3-Fluoro-4-(trifluoromethyl)phenylmethanol: This compound is structurally similar and is used as an intermediate in the synthesis of various chemical products.
Uniqueness
4-(3-Fluoro-4-(trifluoromethyl)phenyl)-1H-imidazole is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C10H6F4N2 |
|---|---|
分子量 |
230.16 g/mol |
IUPAC名 |
5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C10H6F4N2/c11-8-3-6(9-4-15-5-16-9)1-2-7(8)10(12,13)14/h1-5H,(H,15,16) |
InChIキー |
LAASKAOXSHGDDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CN=CN2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)









